Structural Uniqueness vs. Active MSBT Series Compounds Dictates Potency Outcomes
The target compound is structurally differentiated from the most active anticancer compounds (MSBT-07 and MSBT-12) in the landmark Lad et al. (2017) MSBT series by the location of its methylsulfonyl group (on a pendant phenyl ring vs. directly on the benzothiazole) and by the presence of a 4-methylthio substituent. In that study, MSBT-07 and MSBT-12 achieved GI₅₀ values of ≤0.1 µM against HeLa cervical cancer cells [1]. While no direct head-to-head assay data exists for 942008-99-3, this class-level evidence demonstrates that methylsulfonyl benzothiazole activity is highly dependent on substitution pattern, implying 942008-99-3 will have a distinct and unpredictable potency spectrum unless empirically tested.
| Evidence Dimension | Anticancer potency (GI₅₀) in HeLa cells |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | MSBT-07 and MSBT-12: GI₅₀ ≤0.1 µM [1]; other series compounds: GI₅₀ >0.1 µM or inactive |
| Quantified Difference | Cannot be calculated; target compound activity is unknown but structural divergence from active series compounds suggests a distinct activity profile. |
| Conditions | HeLa cervical cancer cell line (in vitro) |
Why This Matters
A procurement decision based on general 'benzothiazole' class activity is unreliable; specificity must be verified empirically for this unique substitution pattern.
- [1] Lad, N. P., Manohar, Y., Mascarenhas, M., Pandit, Y. B., Kulkarni, M. R., Sharma, R., Salkar, K., Suthar, A. C., & Pandit, S. S. (2017). Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(5), 1319–1324. View Source
